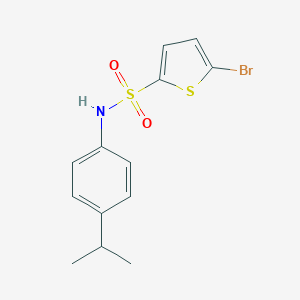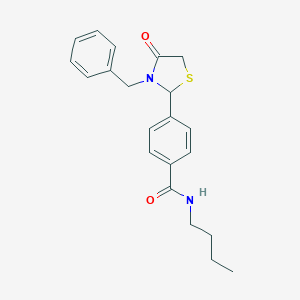![molecular formula C14H21NOS B296926 N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296926.png)
N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BMS-986, and it is an inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are known to play a crucial role in gene transcription, and their inhibition has been linked to various therapeutic benefits. In
科学研究应用
BMS-986 has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in cancer research. N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide proteins are known to play a crucial role in the development and progression of cancer, and their inhibition has been shown to have therapeutic benefits. BMS-986 has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, making it a promising candidate for cancer therapy.
In addition to cancer research, BMS-986 has also been studied for its potential applications in various other research fields, including immunology, inflammation, and cardiovascular diseases. N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide proteins have been shown to play a role in these areas, and their inhibition with BMS-986 has been linked to various therapeutic benefits.
作用机制
BMS-986 works by inhibiting the N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide family of proteins, which are known to play a crucial role in gene transcription. These proteins bind to acetylated lysine residues on histones, which are important for the regulation of gene expression. By inhibiting N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide proteins, BMS-986 disrupts this process, leading to changes in gene expression that can have therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMS-986 have been extensively studied. In addition to its inhibitory effects on N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide proteins, BMS-986 has also been shown to have anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are known to play a role in various inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of BMS-986 for lab experiments is its high potency and selectivity for N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide proteins. This compound has been shown to have excellent inhibitory activity against N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide proteins, making it a valuable tool for studying their role in various biological processes.
However, one of the limitations of BMS-986 is its relatively short half-life. This compound has a half-life of approximately 5 hours, which can make it challenging to study its effects in vivo. Additionally, the high potency of BMS-986 can also make it challenging to determine its optimal dose for various experimental conditions.
未来方向
There are several future directions for research on BMS-986. One area of interest is the development of more potent and selective N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide inhibitors. While BMS-986 has shown promising results, there is still room for improvement in terms of its potency and selectivity.
Another area of interest is the study of the effects of BMS-986 in combination with other therapies. N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide inhibitors have been shown to enhance the efficacy of various cancer therapies, and it will be interesting to see if BMS-986 can have similar effects when used in combination with other drugs.
Conclusion
BMS-986 is a promising compound with potential applications in various scientific research fields. Its inhibitory effects on N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide proteins make it a valuable tool for studying their role in various biological processes. While there are still limitations to its use, further research on BMS-986 and its derivatives could lead to the development of new therapies for cancer, inflammation, and other diseases.
合成方法
The synthesis of BMS-986 involves the reaction between 4-methylphenylthiol and sec-butylamine in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps to obtain the pure compound. This synthesis method has been optimized to produce high yields of BMS-986 with excellent purity.
属性
分子式 |
C14H21NOS |
|---|---|
分子量 |
251.39 g/mol |
IUPAC 名称 |
N-butan-2-yl-3-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C14H21NOS/c1-4-12(3)15-14(16)9-10-17-13-7-5-11(2)6-8-13/h5-8,12H,4,9-10H2,1-3H3,(H,15,16) |
InChI 键 |
DLHISPZCQXIFHW-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)CCSC1=CC=C(C=C1)C |
规范 SMILES |
CCC(C)NC(=O)CCSC1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296843.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B296845.png)
![N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296846.png)
![N-(3-ethoxypropyl)-2-{[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296847.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B296849.png)
![N-(sec-butyl)-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296854.png)
![N-(2-ethyl-6-methylphenyl)-2-[4-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296855.png)

![2-[({5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296858.png)
![N-(4-bromophenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296860.png)
![4-ethoxy-N-[4-(4-toluidinosulfonyl)phenyl]benzenesulfonamide](/img/structure/B296862.png)

![2-[2,5-dichloro(methylsulfonyl)anilino]-N-mesitylacetamide](/img/structure/B296865.png)
![N-benzyl-2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]acetamide](/img/structure/B296866.png)